molecular formula C14H20ClN B13327999 (S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine

(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine

Cat. No.: B13327999
M. Wt: 237.77 g/mol
InChI Key: DRBARZXVLJQCII-ZDUSSCGKSA-N
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Description

(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring attached to a substituted phenyl group. The presence of the chiral center at the pyrrolidine ring makes it an interesting compound for various applications in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3,5-diethylbenzaldehyde and (S)-pyrrolidine-2-carboxylic acid.

    Condensation Reaction: The aldehyde group of 4-chloro-3,5-diethylbenzaldehyde reacts with the amine group of (S)-pyrrolidine-2-carboxylic acid under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the selective formation of the (S)-enantiomer.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine: A similar compound with methyl groups instead of ethyl groups on the phenyl ring.

    2-(4-Chloro-3,5-diethylphenyl)piperidine: A compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine is unique due to its specific chiral center and the presence of ethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

(2S)-2-(4-chloro-3,5-diethylphenyl)pyrrolidine

InChI

InChI=1S/C14H20ClN/c1-3-10-8-12(13-6-5-7-16-13)9-11(4-2)14(10)15/h8-9,13,16H,3-7H2,1-2H3/t13-/m0/s1

InChI Key

DRBARZXVLJQCII-ZDUSSCGKSA-N

Isomeric SMILES

CCC1=CC(=CC(=C1Cl)CC)[C@@H]2CCCN2

Canonical SMILES

CCC1=CC(=CC(=C1Cl)CC)C2CCCN2

Origin of Product

United States

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